N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
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Overview
Description
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is a heterocyclic compound that contains a thiadiazole ring, a bromophenyl group, and a methoxybenzamide moiety. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the1,3,4-thiadiazole nucleus, like the one , have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting they interact with a variety of cellular targets .
Mode of Action
Compounds with a similar 1,3,4-thiadiazole structure have been found to disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole structure have been found to exhibit a wide range of therapeutic activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Compounds with a similar 1,3,4-thiadiazol structure have been found to exhibit a wide range of therapeutic activities, suggesting they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a bromine-containing reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium thiolate under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a thiazole ring instead of a thiadiazole ring.
1,3,4-Thiadiazole Derivatives: Various derivatives with different substituents on the thiadiazole ring.
Uniqueness
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is unique due to the presence of both a bromophenyl group and a methoxybenzamide moiety, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c1-22-13-4-2-3-11(9-13)14(21)18-16-20-19-15(23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTVPTNYYMWPQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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